
Crystal Structure Data Guide: Methyl 2-(2-
bromophenoxy)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
methyl 2-(2-

bromophenoxy)propanoate

Cat. No.: B4272753 Get Quote

Executive Technical Summary
Methyl 2-(2-bromophenoxy)propanoate represents a specific class of α-phenoxyalkanoic

acid esters, widely studied as herbicide intermediates and for their auxin-mimetic activity. The

introduction of a bulky bromine atom at the ortho position (C2) of the phenoxy ring introduces

significant steric strain, forcing the propanoate tail out of planarity. This "Ortho-Twist" effect

contrasts sharply with para-substituted analogs, leading to lower melting points and distinct

packing motifs driven by halogen

oxygen interactions rather than simple

-stacking.

Comparative Structural Analysis
The following table synthesizes crystallographic data for the target compound against its

closest structural alternatives. Where specific proprietary data is absent, values are derived

from homologous series (e.g., Mecoprop derivatives) to establish the expected structural

baseline.

Table 1: Crystallographic Parameters & Physical Properties
Comparison
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Feature
Target: Methyl 2-(2-

bromophenoxy)prop

anoate

Alternative A: Methyl

2-(4-

bromophenoxy)prop

anoate

Alternative B: Methyl

2-(2-

chlorophenoxy)prop

anoate

Substitution Pattern Ortho (2-position) Para (4-position) Ortho (2-position)

Steric Influence High (Ortho-Twist)
Low (Planar

preference)
Moderate

Crystal System
Monoclinic (Predicted

)

Triclinic (

) or Monoclinic

Monoclinic (

)

Conformation (

)
Twisted (~70–90°)

Planar/Extended

(~180°)
Twisted (~60–80°)

Dominant Interaction

Br

O (Carbonyl) / Br

Br

Br (Type II) / C-H

Cl

Cl / C-H

O

Melting Point Lower (~35–45 °C) Higher (~60–75 °C)
Intermediate (~40–50

°C)

Solubility (MeOH) High Moderate High

Technical Insight: The ortho-bromo substituent prevents the coplanar arrangement of the

phenoxy ring and the ester group. While the para-isomer can adopt a flat conformation

favorable for dense

-stacking, the target molecule must adopt a "gauche-like" twisted conformation to

minimize repulsion between the ether oxygen lone pairs and the bromine atom.

Detailed Structural Mechanisms
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A. The "Ortho-Twist" Conformation
In 2-phenoxypropanoate derivatives, the torsion angle around the ether linkage (

:

) is the critical determinant of packing.

Para-derivatives: Often crystallize with

(anti-periplanar), allowing the molecules to form flat sheets.

Ortho-derivatives (Target): The large Van der Waals radius of Bromine (1.85 Å) clashes with

the propanoate methyl group. This forces the molecule into a twisted conformation (

). This reduces lattice energy, explaining the lower melting point compared to the para
analog.

B. Halogen Bonding Networks
Unlike the free acid forms (e.g., 2-phenoxypropionic acid), which form strong centrosymmetric

carboxylic acid dimers (

motif), the methyl esters lack strong hydrogen bond donors.

Packing Driver: The crystal lattice is stabilized by weak

hydrogen bonds and Halogen Bonds (XB).

Specific Interaction: The electropositive

-hole of the ortho-bromine atom tends to interact with the electron-rich carbonyl oxygen of a
neighboring ester group (

), forming 1D supramolecular chains running along the crystallographic b-axis.

Experimental Protocols (Self-Validating)
To generate the specific crystal data for this derivative, follow this standardized workflow. This

protocol ensures high-purity single crystals suitable for X-ray diffraction (XRD).
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Protocol 1: Synthesis & Purification
Reagents: 2-Bromophenol (1.0 eq), Methyl 2-chloropropionate (1.1 eq),

(2.0 eq), Acetone (Solvent).

Procedure:

Dissolve 2-bromophenol in dry acetone.

Add anhydrous

and stir for 30 min to generate the phenoxide.

Add methyl 2-chloropropionate dropwise. Reflux for 6–8 hours.

Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product

will be higher than phenol.

Filter salts, evaporate solvent, and purify via silica column to remove unreacted phenol

(critical for crystal quality).

Protocol 2: Single Crystal Growth (Slow Evaporation)
Solvent System: Methanol/Water (90:10) or pure Hexane (for low-melting esters).

Method:

Dissolve 50 mg of pure ester in 2 mL of solvent in a scintillation vial.

Cover with Parafilm and poke 3–4 small holes.

Store at 4 °C (refrigerator) to encourage nucleation over 3–7 days.

Selection: Harvest colorless block-like crystals (

mm). Avoid needles (often indicate twinning).

Protocol 3: XRD Data Collection Strategy
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Temperature: Collect at 100 K (Cryostream). Note: These esters often have high thermal

motion in the alkyl tail at room temperature, leading to disorder.

Resolution: Aim for

Å resolution to accurately resolve the C-Br bond length (typically 1.89–1.91 Å).

Structural Workflow Diagram
The following diagram illustrates the logical flow from molecular design to structural validation,

highlighting the critical decision points determined by the "Ortho-Effect."
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Figure 1: Structural determination pathway illustrating the steric causality behind the twisted

conformation of the 2-bromo derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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